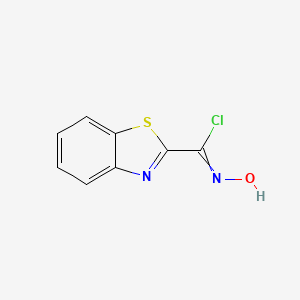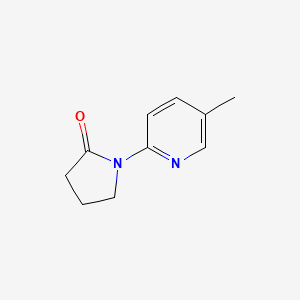
Ethanol, 2-(2-ethoxyethoxy)-, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(2-ethoxyethoxy)-, phosphate: is an organic compound with the molecular formula C6H14O3. It is a colorless liquid known for its use as a solvent in various commercial applications. This compound is produced by the ethoxylation of ethanol and is commonly used in the formulation of dyes, paints, inks, and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate typically involves the ethoxylation of ethanol. This process entails the reaction of ethanol with ethylene oxide under controlled conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows a similar ethoxylation process. Large-scale production involves continuous reactors where ethanol and ethylene oxide are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(2-ethoxyethoxy)-, phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and amines.
Applications De Recherche Scientifique
Ethanol, 2-(2-ethoxyethoxy)-, phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of paints, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(2-ethoxyethoxy)-, phosphate involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various chemical processes .
Comparaison Avec Des Composés Similaires
Diethylene glycol monoethyl ether: Similar in structure but with different applications.
Ethylene glycol monoethyl ether: Another glycol ether with distinct properties and uses.
Propylene glycol monoethyl ether: Differing in the glycol backbone, leading to varied applications.
Uniqueness: Ethanol, 2-(2-ethoxyethoxy)-, phosphate stands out due to its unique balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
Propriétés
Numéro CAS |
68550-94-7 |
|---|---|
Formule moléculaire |
C6H13O6P-2 |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C6H15O6P/c1-2-10-3-4-11-5-6-12-13(7,8)9/h2-6H2,1H3,(H2,7,8,9)/p-2 |
Clé InChI |
PMUXALPBFHRUMP-UHFFFAOYSA-L |
SMILES canonique |
CCOCCOCCOP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)

